molecular formula C6H5NO4 B186586 2-Acetyl-5-nitrofuran CAS No. 5275-69-4

2-Acetyl-5-nitrofuran

Cat. No. B186586
CAS RN: 5275-69-4
M. Wt: 155.11 g/mol
InChI Key: ORQQKSZUXNAWAX-UHFFFAOYSA-N
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Description

2-Acetyl-5-nitrofuran is a chemical compound with the molecular formula C₆H₅NO₄ . It belongs to the class of nitrofurans , which are synthetic broad-spectrum antibiotics. Nitrofurans contain a characteristic 5-nitro-furan ring and different substituent groups in the 2-position. These compounds were initially used as veterinary drugs to prevent and control diseases in animals, including livestock, aquatic products, and honeybees, due to their cost-effectiveness and antibacterial effects .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-nitrofuran consists of a furan ring with an acetyl group (CH₃CO-) attached at the 2-position and a nitro group (-NO₂) at the 5-position. The chemical formula is C₆H₅NO₄ , and the average mass is approximately 155.1 Da .

Scientific Research Applications

  • Role in Chemical Carcinogenesis : 5-Nitrofurans, including derivatives like 2-Acetyl-5-nitrofuran, have been used to study chemical carcinogenesis. Specifically, their role in the development of uroepithelial cancer in rats has been a subject of interest. The research suggests a unique renal metabolic/excretory coupling for these compounds, possibly explaining their differential carcinogenic potential (Spry, Zenser, Cohen, & Davis, 1985).

  • Antibacterial Properties : Nitrofurans, including 2-Acetyl-5-nitrofuran derivatives, are known for their antibacterial properties. They have been used extensively as synthetic antibiotics, with a focus on their ability to interfere with gene expression and translation in bacteria (Herrlich & Schweiger, 1976).

  • Synthesis and Chemical Conversions : Research has also been conducted on the synthesis and conversions of related compounds, like 2-Acetyl-5-methyl-4-nitrofuran, and their potential applications in the development of new drugs or materials (Saldabol, Slavinskaya, Liepinsh, Popelis, & Mazheika, 1999).

  • Cytotoxicity Mechanism : Studies have investigated the cytotoxic effects of nitrofuran drugs, proposing mechanisms beyond the traditionally understood redox cycling. This includes exploring nitroreduction-independent cytotoxicity mechanisms, which may have implications for their use in cancer therapy or other medical applications (Gallardo-Garrido et al., 2020).

  • Potential in Radiosensitization : Research into the electron attachment to 2-nitrofuran, a related compound, suggests its potential as a radiosensitizer in radiotherapy, highlighting the broader scope of applications for nitrofuran derivatives in medical treatments (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020).

properties

IUPAC Name

1-(5-nitrofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQQKSZUXNAWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200736
Record name Ketone, (5-nitro-2-furyl) methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-nitrofuran

CAS RN

5275-69-4
Record name 2-Acetyl-5-nitrofuran
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Record name 2-Acetyl-5-nitrofuran
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Record name 2-Acetyl-5-nitrofuran
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Record name 2-Acetyl-5-nitrofuran
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Record name Ketone, (5-nitro-2-furyl) methyl
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Record name 2-Acetyl-5-nitrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
NO Saldabol, AY Zile, SA Giller - Pharmaceutical Chemistry Journal, 1971 - Springer
… 2-Acetyl-5-nitrofuran [7,8] and 2-chloroacetyl-5-nitrofuran [9] have the same form of antimicrobial action. It was therefore of interest to study the fungicidal action of other ketones of the …
Number of citations: 2 link.springer.com
SM Aldoshin, LO Atovmyan, OA Kozina… - Bulletin of the Academy …, 1988 - Springer
Conclusions An x-ray diffraction study of (2-acetyl-5-nitrofuran)-N-benzoylhydrazone has shown that the molecules of this compound have a nonplanar structure with syn arrangement …
Number of citations: 3 link.springer.com
W Sherman, M Freifelder, G Stone - The Journal of Organic …, 1960 - ACS Publications
… A mixture of 2-acetyl5-nitrofuran (31 g., 0.2 mole) and water (1 ml.) was charged with sulfur tetrafluoride (63.0 g., 0.575 mole) as described above. Theaddition of water w-as …
Number of citations: 11 pubs.acs.org
A Jurášek, V Knoppova, M Dandarova, J Kováč… - Tetrahedron, 1978 - Elsevier
A series of 2-(5-nitro-2-furyl)-2-oxoethylarylsulphides 3a–3h has been prepared by the reaction of 5-nitro-2-furylbromomethylketone 1 with 4-substituted thiophenols 2a–2h. The …
Number of citations: 17 www.sciencedirect.com
TA Kuzmenko, LN Divaeva, YA Sayapin… - Russian Journal of …, 2019 - Springer
… Noteworthy is that we succeeded in improving the known procedure for the bromination of 2-acetyl-5-nitrofuran [11] by using readily accessible N,N-dimethylacetamide complex with …
Number of citations: 2 link.springer.com
NO Saldabol, YY Popelis, AY Zile… - Pharmaceutical …, 1974 - Springer
… A mixture of 31.2 g of 2acetyl-5-nitrofuran, 33 g of piperidine hydrobromide, 9 g of paraformaldehyde, 80 ml of absolute alcohol, and 1.5 ml of concentrated hydrochloric acid were …
Number of citations: 2 link.springer.com
TA Kuzmenko, LN Divaeva, AS Morkovnik… - Russian Journal of …, 2018 - Springer
… 2-bromoacetyl-5-nitrofural, the quaternary salts (IIj)–(IIl) can be produced with the yield not higher than 70% which is apparently due to the well-known instability of 2-acetyl-5-nitrofuran …
Number of citations: 2 link.springer.com
S Umezawa, Y Egawa - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… To a mixture of two moles of GAA4) (or propionaldehyde) and one mole of pnitroacetophenone (or 2-acetyl-5-nitrofuran) in absolute ethanol (2 ml to I mmol of the starting material) was …
Number of citations: 1 www.journal.csj.jp
HJ Anderson - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
… The nitratio11 of 2-acetylthiophene gives 4- and 5-nitro-2acetyl isomers in roughly equal amounts (11) but again with the corresponding furan compound only 2-acetyl-5-nitrofuran is …
Number of citations: 53 cdnsciencepub.com
KJ Morgan, DP Morrey - Tetrahedron, 1971 - Elsevier
… Similarly nitration of 2-acetyl~ran’ gives only 2-acetyl-5-nitrofuran but from 2-acetylthiophen and 2acetylpyrrole mixtures of the 2,4- and 2,5isomers are obtained.+’ By virtue of their …
Number of citations: 29 www.sciencedirect.com

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